8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride
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Overview
Description
8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride is a heterocyclic compound that belongs to the class of triazolopyrazines. This compound is characterized by the presence of a trifluoromethyl group and a tetrahydrotriazolopyrazine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride typically involves multi-component reactions. One common method employs trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate as starting materials . The reaction is carried out under metal-free conditions, making it an environmentally friendly approach. The reaction conditions are generally mild, and the process is scalable, providing moderate to good yields .
Industrial Production Methods
Industrial production of this compound can be achieved through similar multi-component reactions, with optimization for large-scale synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, hydrogenated compounds, and substituted triazolopyrazines .
Scientific Research Applications
8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride involves its interaction with specific molecular targets. It has been shown to inhibit the activity of certain kinases, such as c-Met and VEGFR-2, which are involved in cell proliferation and angiogenesis . The compound binds to these targets, disrupting their signaling pathways and leading to the inhibition of cell growth and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Sitagliptin: A triazolopyrazine derivative used as an antidiabetic drug.
Voriconazole: A triazole antifungal agent.
Fluconazole: Another triazole antifungal agent.
Uniqueness
8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride is unique due to its trifluoromethyl group, which imparts distinct physicochemical properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets .
Biological Activity
8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride (CAS No. 762240-93-7) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the triazolopyrazine class and exhibits potential as an antibacterial and anticancer agent among other therapeutic properties.
- Molecular Formula : C7H9ClF3N4
- Molecular Weight : 206.17 g/mol
- Structural Characteristics : The compound features a trifluoromethyl group and a tetrahydrotriazole ring structure that contribute to its biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of triazolo[4,3-a]pyrazine derivatives. In vitro evaluations have shown that compounds similar to 8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine exhibit significant antibacterial effects against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains. For instance:
- Minimum Inhibitory Concentrations (MICs) :
Anticancer Activity
The anticancer potential of this compound has been assessed through various studies focusing on human cancer cell lines. Notably:
- Cell Lines Tested : HCT-116 and HT-29 (colon cancer cell lines)
- Mechanism of Action : The compound RB7 (related to the triazolo series) was shown to induce apoptosis via the mitochondrial pathway by upregulating pro-apoptotic proteins (Bax) and downregulating anti-apoptotic proteins (Bcl2), leading to caspase activation and subsequent cell death .
Structure-Activity Relationship (SAR)
The biological activity of triazolo[4,3-a]pyrazine derivatives can be influenced by structural modifications:
- Trifluoromethyl Group : Enhances lipophilicity and potential receptor interactions.
- Alkyl vs. Aromatic Substituents : Long alkyl chains have been found to improve antibacterial activity compared to aromatic groups due to better membrane permeability.
- Electron-Donating Groups : Compounds with electron-donating substituents at specific positions showed enhanced antibacterial effects due to favorable interactions with target receptors .
Case Studies
Properties
CAS No. |
762240-93-7 |
---|---|
Molecular Formula |
C7H10ClF3N4 |
Molecular Weight |
242.63 g/mol |
IUPAC Name |
8-methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;hydrochloride |
InChI |
InChI=1S/C7H9F3N4.ClH/c1-4-5-12-13-6(7(8,9)10)14(5)3-2-11-4;/h4,11H,2-3H2,1H3;1H |
InChI Key |
YLWRJHCVVFEJDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=NN=C(N2CCN1)C(F)(F)F.Cl |
Origin of Product |
United States |
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